Biochemical Potency and Kinase Selectivity Profile of Abemaciclib Versus Palbociclib and Ribociclib
Abemaciclib exhibits 5-fold greater biochemical potency against CDK4 (IC₅₀ 2 nM) compared with CDK6 (IC₅₀ 10 nM), whereas palbociclib shows nearly equipotent inhibition (CDK4: 11 nM; CDK6: 15 nM) and ribociclib demonstrates a 4-fold CDK4 preference (CDK4: 10 nM; CDK6: 39 nM) [1]. This differential selectivity profile is further distinguished by abemaciclib‘s unique activity against CDK9 (IC₅₀ 57 nM), a feature not observed with palbociclib or ribociclib at clinically relevant concentrations [2]. The CDK4:CDK6 selectivity ratio is approximately 5:1 for abemaciclib, 1:1.4 for palbociclib, and 1:3.9 for ribociclib [1].
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) and CDK4:CDK6 selectivity ratio |
|---|---|
| Target Compound Data | Abemaciclib: CDK4 IC₅₀ = 2 nM; CDK6 IC₅₀ = 10 nM; CDK9 IC₅₀ = 57 nM; CDK4:CDK6 ratio = 5:1 |
| Comparator Or Baseline | Palbociclib: CDK4 IC₅₀ = 11 nM, CDK6 IC₅₀ = 15 nM, CDK4:CDK6 ratio = 1:1.4; Ribociclib: CDK4 IC₅₀ = 10 nM, CDK6 IC₅₀ = 39 nM, CDK4:CDK6 ratio = 1:3.9 |
| Quantified Difference | Abemaciclib shows 5.5-fold higher potency vs CDK4 than palbociclib and 5-fold higher than ribociclib; CDK9 activity unique to abemaciclib at 57 nM |
| Conditions | In vitro kinase assay using recombinant CDK4/cyclin D1 and CDK6/cyclin D1 proteins |
Why This Matters
The distinct CDK4:CDK6 selectivity ratio of 5:1 for abemaciclib correlates with reduced myelosuppression and enables continuous daily dosing without the 1-week drug holiday required for palbociclib and ribociclib.
- [1] Chen P, et al. Spectrum and degree of CDK drug interactions predicts clinical performance. Mol Cancer Ther. 2016;15(10):2273-2281. View Source
- [2] Gelbert LM, et al. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. Invest New Drugs. 2014;32(5):825-837. View Source
